molecular formula C15H7Cl3N2O2 B1620963 5,7-Dichloro-8-quinolyl 2-chloronicotinate CAS No. 246147-23-9

5,7-Dichloro-8-quinolyl 2-chloronicotinate

Cat. No.: B1620963
CAS No.: 246147-23-9
M. Wt: 353.6 g/mol
InChI Key: KXLDAIDDLUHIQB-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-quinolyl 2-chloronicotinate is a chemical compound with the molecular formula C15H7Cl3N2O2. It is known for its unique structure, which includes a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a nicotinate group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-quinolyl 2-chloronicotinate typically involves the chlorination of quinolin-8-ol followed by esterification with 2-chloronicotinic acid. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification process may involve the use of catalysts like sulfuric acid or pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-quinolyl 2-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5,7-Dichloro-8-quinolyl 2-chloronicotinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolyl 2-chloronicotinate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-8-quinolyl 2-chloronicotinate is unique due to its specific substitution pattern and the presence of the nicotinate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl3N2O2/c16-10-7-11(17)13(12-8(10)3-1-5-19-12)22-15(21)9-4-2-6-20-14(9)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLDAIDDLUHIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=C(N=CC=C3)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379304
Record name 5,7-dichloro-8-quinolyl 2-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246147-23-9
Record name 5,7-dichloro-8-quinolyl 2-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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